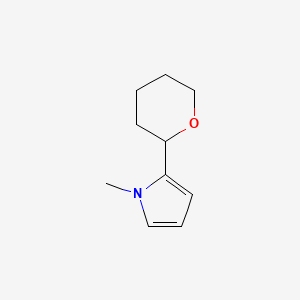
1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a tetrahydropyran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrole with tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as sodium hydride in dimethyl sulfoxide (DMSO) at ambient temperature . Another method includes the use of palladium-catalyzed coupling reactions under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of tetrahydropyran-substituted pyrrolidines.
Substitution: Formation of various substituted pyrrole derivatives.
科学的研究の応用
1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 1-Methyl-2-(tetrahydro-2H-pyran-4-yl)-1H-pyrrole
- 1-Methyl-2-(tetrahydro-2H-pyran-3-yl)-1H-pyrrole
- 1-Methyl-2-(tetrahydro-2H-pyran-5-yl)-1H-pyrrole
Uniqueness
1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s tetrahydropyran moiety at the 2-position of the pyrrole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
1-methyl-2-(oxan-2-yl)pyrrole |
InChI |
InChI=1S/C10H15NO/c1-11-7-4-5-9(11)10-6-2-3-8-12-10/h4-5,7,10H,2-3,6,8H2,1H3 |
InChIキー |
GGGCTBFZNBNLHF-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15207184.png)
![1-(3-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-5-yl)ethanone](/img/structure/B15207198.png)

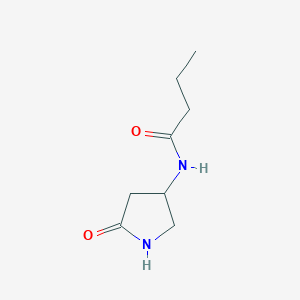
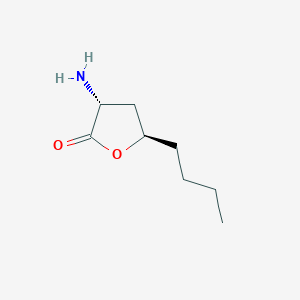
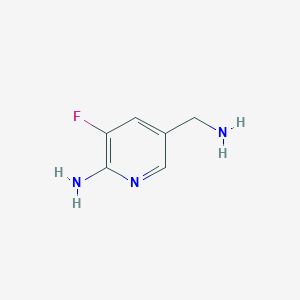
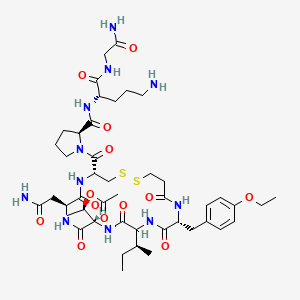
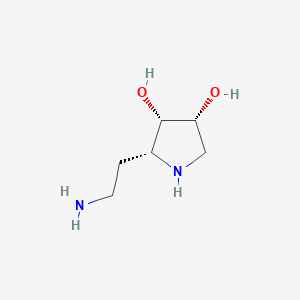
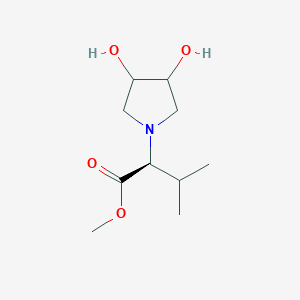
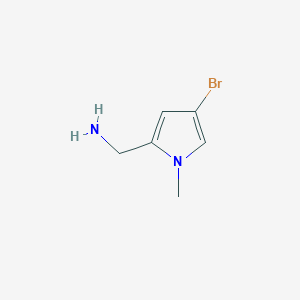
![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)
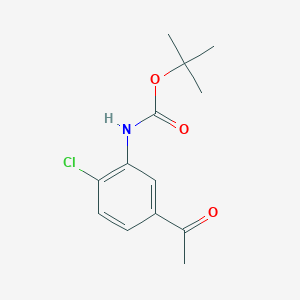

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
